Cas no 3194-57-8 (1,2,5,6-Tetrabromocyclooctane)
1,2,5,6-Tetrabromocyclooctane Chemical and Physical Properties
Names and Identifiers
-
- Cyclooctane,1,2,5,6-tetrabromo-
- 1,2,5,6-Tetrabromocyclooctane
- 1,2,5,6-Tetrabromcyclooctan
- 1,2,5,6-Tetrabromocyclo-octan
- 1,5,6-Tetrabromocyclooctane
- AC1L6QEW
- AGN-PC-00IIZF
- AO-289
- CTK4G7954
- Cyclooctane,2,5,6-tetrabromo-
- SureCN5677983
- NSC 167079
- Cyclooctane, 1,2,5,6-tetrabromo-, (1R,2R,5S,6S)-rel-
- NS00006590
- 3194-57-8
- 22412-91-5
- AS-46491
- AO-289/25117020
- MFCD00666115
- 1,2,5,6-Tetrabromocyclooctane; NSC 167079
- RZLXIANUDLLFHN-UHFFFAOYSA-N
- NSC-167079
- CS-0155441
- 22412-90-4
- Cyclooctane, 1,2,5,6-tetrabromo-, (1R,2R,5R,6R)-rel-
- Cyclooctane, 1,2,5,6-tetrabromo-
- (.alpha.) 1,2,5,6-tetrabromocyclooctane
- CS1116
- A875760
- SCHEMBL5677983
- FT-0716923
- NSC167079
- AKOS024419133
- DTXSID0052750
- DA-30347
-
- MDL: MFCD00666115
- Inchi: 1S/C8H12Br4/c9-5-1-2-6(10)8(12)4-3-7(5)11/h5-8H,1-4H2
- InChI Key: RZLXIANUDLLFHN-UHFFFAOYSA-N
- SMILES: BrC1CCC(C(CCC1Br)Br)Br
Computed Properties
- Exact Mass: 423.76716
- Monoisotopic Mass: 423.767
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 4.7
Experimental Properties
- Density: 2.145
- Boiling Point: 364.2°Cat760mmHg
- Flash Point: 169.3°C
- Refractive Index: 1.598
- PSA: 0
1,2,5,6-Tetrabromocyclooctane Pricemore >>
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1,2,5,6-Tetrabromocyclooctane Suppliers
1,2,5,6-Tetrabromocyclooctane Related Literature
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P. Bohlin,O. Audy,L. ?krdlíková,P. Kuku?ka,P. P?ibylová,R. Proke?,?. Vojta,J. Klánová Environ. Sci.: Processes Impacts 2014 16 433
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Pernilla Bohlin,Ond?ej Audy,Lenka ?krdlíková,Petr Kuku?ka,?imon Vojta,Petra P?ibylová,Roman Proke?,Pavel ?upr,Jana Klánová Environ. Sci.: Processes Impacts 2014 16 2617
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Frank Wania,Chubashini Shunthirasingham Environ. Sci.: Processes Impacts 2020 22 1925
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William O. Jones J. Chem. Soc. 1954 312
Additional information on 1,2,5,6-Tetrabromocyclooctane
Introduction to 1,2,5,6-Tetrabromocyclooctane (CAS No. 3194-57-8)
1,2,5,6-Tetrabromocyclooctane, with the chemical formula C₈H₈Br₄, is a brominated cycloalkane that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of polybrominated cyclic hydrocarbons, which are widely studied for their potential applications in materials science, agrochemicals, and pharmaceutical intermediates. The systematic naming of this molecule highlights its cyclic structure and the specific positions of the bromine atoms, which are crucial for understanding its reactivity and utility.
The CAS number 3194-57-8 serves as a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. The molecular structure of 1,2,5,6-Tetrabromocyclooctane consists of a cyclooctane ring substituted with four bromine atoms at the 1, 2, 5, and 6 positions. This arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.
In recent years, 1,2,5,6-Tetrabromocyclooctane has been explored for its potential in the development of advanced materials. Its brominated structure allows for facile functionalization through various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. These transformations enable the synthesis of more complex molecules with tailored properties for applications in polymer science and nanotechnology. For instance, researchers have investigated its use as a monomer or intermediate in the production of flame-retardant polymers, where the bromine atoms contribute to improved thermal stability and fire resistance.
Moreover, the pharmaceutical industry has shown interest in 1,2,5,6-Tetrabromocyclooctane due to its potential as a precursor in drug discovery. The bromine atoms can serve as handles for further derivatization, allowing chemists to design molecules with specific biological activities. Recent studies have demonstrated its utility in synthesizing novel antifungal agents and anti-inflammatory compounds. The ability to modify the brominated cycloalkane scaffold provides a versatile platform for exploring new therapeutic strategies.
The synthesis of 1,2,5,6-Tetrabromocyclooctane typically involves bromination reactions on cyclooctane or related precursors. Advanced synthetic methodologies have been developed to achieve high regioselectivity and yield. For example, electrochemical bromination techniques have been employed to introduce bromine atoms at specific positions on the cycloalkane ring. These methods offer advantages over traditional thermal or photochemical bromination processes by providing better control over reaction conditions and minimizing unwanted side products.
From an environmental perspective,1 ,2 ,5 ,6 -Tetrabromocyclooctane is being studied for its role in green chemistry initiatives. Researchers are exploring ways to optimize its synthesis using sustainable feedstocks and catalytic systems that reduce waste and energy consumption. Additionally,1 ,2 ,5 ,6 -Tetrabromocyclooctane has been examined as a potential substitute for more hazardous brominated compounds in certain applications, promoting safer alternatives without compromising performance.
The analytical characterization of 1 ,2 ,5 ,6 -Tetrabromocyclooctane is another critical aspect of its study. Modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its structure and purity. These tools provide detailed insights into the molecular environment, enabling researchers to understand how modifications at the bromine positions influence physical properties like solubility, melting point, and reactivity.
In conclusion,1 ,2 ,5 ,6 -Tetrabromocyclooctane (CAS No. 3194-57-8) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it a valuable asset in material science, pharmaceutical development, and environmental chemistry. As research continues to uncover new applications, this brominated cycloalkane is poised to play an increasingly important role in advancing scientific innovation.
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